molecular formula C11H10N2O4 B1522788 1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione CAS No. 857753-43-6

1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B1522788
CAS No.: 857753-43-6
M. Wt: 234.21 g/mol
InChI Key: FTPARFGDHZFCIL-UHFFFAOYSA-N
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Description

“1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione” is a nitrogen-containing heterocyclic compound . It is a member of the pyrrole and pyrrolidine family, which has been a versatile field of study for a long time due to its diverse biological and medicinal importance . Many medicinal drugs are derived from either pyrrole, pyrrolidine, or by its fused analogs .


Synthesis Analysis

The synthesis of pyrrole and pyrrolidine analogs has been a subject of interest in medicinal chemistry . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Chemical Reactions Analysis

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Scientific Research Applications

  • Corrosion Inhibition

    • 1H-pyrrole-2,5-dione derivatives, including 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been studied for their effectiveness in inhibiting corrosion of carbon steel in hydrochloric acid medium. These derivatives show good inhibitive action, with the efficiency increasing with the inhibitor concentration. MPPD is a mixed-type inhibitor, showing a chemisorption process on steel surfaces (Zarrouk et al., 2015).
  • Organic Synthesis

    • Pyrrolidine-2,5-dione derivatives are involved in various organic reactions. For instance, 5-Phenyl-1,3-dioxolan-2,4-dione, related to the compound , undergoes polymerization in the presence of tertiary organic bases, resulting in the production of poly-α-esters with hydroxyl/carboxyl termination (Smith & Tighe, 1981).
  • Redox Reactions

    • 1-(2-Nitrophenyl)pyrazolidin-3-one derivatives, structurally similar to 1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione, have been investigated in redox-denitration reactions, demonstrating unique chemical behaviors and transformations (Rees & Tsoi, 2000).
  • Medical Research

    • Some pyrrolidine-2,5-dione derivatives have been evaluated for their inhibition of glycolic acid oxidase, an enzyme involved in metabolic processes. These compounds, with specific substitutions, show significant inhibitory effects, indicating potential for therapeutic applications (Rooney et al., 1983).
  • Pharmaceutical Chemistry

    • Derivatives of pyrrolidine-2,5-dione, such as 3-phenylmethylene pyrrolidine-2,5-dione, have been synthesized and tested for their inhibition of type 2 5α-reductase, an enzyme implicated in certain medical conditions. These studies reveal the potential of these derivatives for medical applications (Nolan et al., 1997).
  • Antibacterial Activity

    • A study reports the moderate antibacterial activity of a related compound, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, against S. aureus and E. coli, indicating the potential for developing antibacterial agents from this class of compounds (Angelov et al., 2023).
  • Chemical Synthesis

    • The synthesis of (aminophenyl)pyrrolidine-2,5-diones and their evaluation in inhibiting human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems highlight the versatility of these compounds in chemical synthesis and medicinal chemistry (Daly et al., 1986).
  • Polymer Chemistry

    • Pyrrolidine-2,4-diones (tetramic acids) have been synthesized for use in various chemical reactions, indicating their role in the development of novel polymers and materials (Mulholland et al., 1972).
  • Biochemical Research

    • The Lossen-type reaction involving 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione demonstrates its use in the synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid, emphasizing its utility in biochemical research (Cal et al., 2012).
  • Crystal Engineering

    • The design and synthesis of molecular complexes using pyrrolidine derivatives for applications in nonlinear optics illustrate the use of these compounds in advanced material sciences (Muthuraman et al., 2001).

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-2-3-8(6-9(7)13(16)17)12-10(14)4-5-11(12)15/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPARFGDHZFCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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